Isostearyl neopentanoate
Description
Structure
2D Structure
Properties
CAS No. |
58958-60-4 |
|---|---|
Molecular Formula |
C23H46O2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
16-methylheptadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H46O2/c1-21(2)19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-25-22(24)23(3,4)5/h21H,6-20H2,1-5H3 |
InChI Key |
JSOVGYMVTPPEND-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Other CAS No. |
85006-19-5 58958-60-4 |
physical_description |
Liquid |
Origin of Product |
United States |
Interfacial and Rheological Phenomena of Isostearyl Neopentanoate in Complex Systems
Spectroscopic Techniques
Infrared (IR) Spectroscopy: This technique is useful for confirming the presence of the ester functional group through the characteristic carbonyl (C=O) stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to elucidate the detailed molecular structure, confirming the presence of the isostearyl and neopentanoyl groups.
Chromatographic Methods
Gas Chromatography (GC): GC can be used to assess the purity of isostearyl neopentanoate and to quantify any residual starting materials, such as isostearyl alcohol and neopentanoic acid.
High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic technique that can be utilized for purity assessment and quantification.
Role in Advanced Material Science and Polymer Chemistry Research
Density Functional Theory (DFT) for Intermolecular Interactions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of this compound, DFT calculations could be employed to understand the intermolecular interactions that govern its bulk properties. By calculating electron density and related properties, researchers can predict how molecules of this compound interact with each other and with other components in a formulation. mdpi.comrepositorioinstitucional.mx This can provide insights into its efficacy as a pigment dispersant or a film-former on the skin at a fundamental electronic level.
Biodegradation and Environmental Fate Studies
Biodegradation Pathways and Mechanisms
The biodegradation of isostearyl neopentanoate is anticipated to proceed primarily through the cleavage of its ester bond, releasing its constituent molecules: isostearyl alcohol and neopentanoic acid. The subsequent degradation of these components is then expected to follow established metabolic pathways for long-chain alcohols and branched carboxylic acids.
Once liberated, isostearyl alcohol, a long-chain branched primary alcohol, is expected to undergo biodegradation. Studies on similar long-chain fatty alcohols indicate that they are generally biodegradable. nih.gov The microbial degradation of isostearyl alcohol would likely proceed through oxidation of the alcohol group to an aldehyde and then to a carboxylic acid, isostearic acid. This fatty acid can then be metabolized through β-oxidation, a process that sequentially shortens the carbon chain. The branched nature of isostearyl alcohol may influence the rate of degradation, as branching can sometimes hinder the enzymes involved in β-oxidation. nih.gov
Neopentanoic acid, a short-chain branched carboxylic acid, is also susceptible to microbial degradation. Its degradation pathway is less straightforward than that of linear fatty acids due to the quaternary carbon atom. However, microorganisms possess diverse metabolic capabilities, and pathways for the degradation of branched-chain acids exist.
In addition to microbial activity, this compound can undergo abiotic hydrolysis in environmental matrices such as soil and water. The rate of this chemical hydrolysis is dependent on factors like pH and temperature. The ester bond is susceptible to cleavage under both acidic and alkaline conditions, which would again result in the formation of isostearyl alcohol and neopentanoic acid. The environmental persistence of the parent ester is therefore influenced by the hydrolytic stability of the ester bond.
Ecotoxicological Implications at the Molecular Level
Direct ecotoxicological data for this compound at the molecular level is limited. However, insights can be gained from the ecotoxicity of its hydrolysis products.
Isostearyl alcohol is classified as harmful to aquatic life with long-lasting effects. syskem.de Long-chain alcohols can exert toxicity through non-specific mechanisms such as membrane disruption. At a molecular level, they can interfere with the structure and function of cell membranes, leading to increased permeability and disruption of cellular processes.
Neopentanoic acid is also considered harmful to aquatic life with long-lasting effects. cosmobiousa.com Carboxylic acids can exert toxicity by acting as uncouplers of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes and thereby interfering with cellular energy production.
The ecotoxicological impact of the parent ester, this compound, would depend on its bioavailability and the rate at which it hydrolyzes to its more toxic components in the environment.
Sustainable Synthesis and Green Chemistry Principles in Production
The conventional synthesis of this compound involves the esterification of isostearyl alcohol with neopentanoic acid, typically using a chemical catalyst and heat. specialchem.com The application of green chemistry principles can lead to more sustainable production methods for this and other cosmetic esters.
Key green chemistry principles applicable to the synthesis of this compound include:
Use of Renewable Feedstocks: Isostearyl alcohol can be derived from renewable plant-based sources, which is a growing trend in the cosmetics industry to reduce reliance on petrochemicals. marketresearchfuture.com
Catalysis: Replacing traditional acid or base catalysts with enzymatic catalysts, such as immobilized lipases, offers several advantages. mdpi.comresearchgate.net Enzymes operate under milder reaction conditions (lower temperature and pressure), are highly specific, and can reduce the formation of byproducts, leading to cleaner processes and higher purity products. nih.gov
Solvent-Free Reactions: Conducting the esterification in the absence of a solvent reduces waste and the environmental impact associated with solvent production and disposal. researchgate.netcabbi.bioillinois.edu
Energy Efficiency: The use of milder reaction conditions, facilitated by enzymatic catalysts, can significantly lower the energy consumption of the manufacturing process.
The adoption of these green chemistry approaches can lead to a more environmentally friendly lifecycle for this compound, from its production to its ultimate fate in the environment.
Future Research Directions and Emerging Applications in Chemical Research
Exploration of Novel Synthetic Methodologies
The traditional synthesis of Isostearyl neopentanoate involves a standard esterification reaction between isostearyl alcohol and neopentanoic acid, typically with a catalyst under heated conditions. specialchem.com While effective, future research is increasingly focused on "green chemistry" principles to enhance sustainability, reduce energy consumption, and improve reaction efficiency. rsc.org
Enzymatic and Biocatalytic Synthesis: A significant area of exploration is the use of enzymes, particularly lipases, as biocatalysts. nih.gov Enzymatic synthesis offers several advantages over traditional chemical methods, including high selectivity (regioselectivity and enantioselectivity), milder reaction conditions (lower temperature and pressure), and the potential for solvent-free processes. cosmeticsandtoiletries.comresearchgate.net The use of immobilized lipases is particularly promising as it allows for catalyst stability and reuse over multiple reaction cycles. nih.gov Research in this area would focus on optimizing enzyme selection, reaction media, and reactor design to achieve high conversion rates and purity for branched-chain esters like this compound. mdpi.com This approach aligns with the growing demand for ingredients derived from natural and sustainable processes. cosmeticsandtoiletries.com
Solvent-Free and Microwave-Assisted Synthesis: Another avenue of green chemistry is the development of solvent-free reaction conditions. rsc.org Eliminating organic solvents reduces waste and simplifies product purification, offering both economic and ecological benefits. rsc.org Microwave-assisted synthesis is also being explored as it can significantly shorten reaction times and improve yields compared to conventional heating methods. rsc.org The application of these techniques to the synthesis of long-chain aliphatic esters is an active area of research.
| Synthesis Method | Key Features | Potential Advantages for this compound |
| Traditional Esterification | Chemical catalyst, elevated temperature | Well-established, high yield |
| Enzymatic Synthesis | Lipase biocatalyst, mild conditions | High selectivity, reduced energy, "natural" label |
| Solvent-Free Synthesis | No organic solvent | Reduced waste, simplified work-up, cost-effective |
| Microwave-Assisted | Microwave irradiation | Rapid reaction times, increased efficiency |
Advanced Spectroscopic and Imaging Techniques for Real-time Analysis
The manufacturing and formulation of products containing this compound can be significantly enhanced by the implementation of advanced analytical techniques for real-time monitoring and analysis.
In-situ Reaction Monitoring: Techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy are being employed for the in-situ and real-time monitoring of esterification reactions. youtube.comnih.govacs.org By inserting an ATR probe directly into the reaction vessel, chemists can track the concentration of reactants and products as the reaction progresses. nih.govnih.gov This allows for the precise determination of reaction kinetics, identification of intermediates, and pinpointing the reaction endpoint without the need for manual sampling and offline analysis. youtube.comunal.edu.co Raman spectroscopy is another powerful tool for real-time monitoring of polymerization and esterification processes, offering detailed molecular information. acs.org
Real-time Formulation Analysis: In the context of cosmetic science, understanding the behavior of this compound within complex emulsions is crucial for product stability and performance. microtrac.com Dynamic Light Scattering (DLS) is a non-destructive technique used for the real-time analysis of particle size distribution in emulsions like creams and lotions. patsnap.com This allows formulators to monitor for signs of instability, such as droplet coalescence or flocculation, long before they become visible. patsnap.com More advanced techniques like Static Multiple Light Scattering (SMLS) can quantify the kinetics of destabilization in concentrated formulations without dilution, providing a more accurate prediction of shelf-life. microtrac.com
| Technique | Application | Information Gained |
| ATR-FTIR Spectroscopy | Real-time monitoring of synthesis | Reaction kinetics, endpoint determination, intermediate tracking |
| Raman Spectroscopy | In-situ analysis of esterification | Molecular structure changes, quantification of ester formation |
| Dynamic Light Scattering (DLS) | Real-time analysis of emulsions | Particle size distribution, early detection of instability |
| Static Multiple Light Scattering (SMLS) | Shelf-life prediction of formulations | Quantification of destabilization kinetics (sedimentation, creaming) |
Computational Design of this compound Analogues with Tailored Properties
Computational chemistry and molecular modeling are emerging as powerful tools for designing new molecules with specific, desirable properties, reducing the need for extensive trial-and-error laboratory synthesis.
Predictive Modeling and QSAR: Computational approaches, including quantitative structure-activity relationship (QSAR) models and molecular dynamics (MD) simulations, can be used to predict the physicochemical properties of esters. arxiv.org For instance, MD simulations have been successfully used to investigate how the molecular structure of branched-chain esters influences their low-temperature properties, such as pour point. researchgate.net This is highly relevant for this compound, as its branched structure is key to its desirable sensory and physical characteristics. srce.hr By modeling variations in the branching of the isostearyl group or modifications to the neopentanoate moiety, researchers could theoretically screen for analogues with enhanced properties, such as improved spreadability, different sensory profiles, or better performance as lubricant additives. machinerylubrication.commdpi.com
Designing for Specific Applications: This in silico approach allows for the rational design of novel ester structures. rsc.org For example, computational methods have been used to design β-keto esters with specific biological activities and to assess the properties of new energetic plasticizers. nih.gov A similar approach could be applied to this compound to design analogues with tailored characteristics for specific applications, such as improved solvency for UV filters or enhanced compatibility with new polymer systems in material science. paulaschoice.nl These computational tools can guide synthetic efforts, prioritizing candidates that are most likely to meet performance targets. arxiv.org
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The unique properties of this compound, stemming from its branched, amphiphilic nature, position it as a valuable molecule for interdisciplinary research at the nexus of chemistry and materials science.
Advanced Lubricants and Plasticizers: The excellent low-temperature performance and high viscosity index of branched dicarboxylic acid esters make them suitable for use as high-performance lubricants and additives. ukm.myresearchgate.net The structure of this compound, with its bulky neopentanoate group and branched isostearyl chain, suggests potential applications as a biodegradable lubricant base stock or as an additive to improve the properties of other materials. google.com Research could explore its utility in specialized lubrication contexts or as a bio-based plasticizer for polymers, where its molecular structure could enhance flexibility and processing characteristics.
Self-Assembling Systems: Amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, can spontaneously self-assemble into ordered nanostructures like micelles or bilayers in a given solvent. mdpi.comkinampark.com The ester linkage in this compound provides a polar head, while the long, branched alkyl chain acts as a nonpolar tail. This amphiphilic character suggests that it, or its analogues, could be investigated for their self-assembly behavior. rsc.orgnih.gov Such research could lead to the development of novel structured fluids, delivery systems, or templates for nanomaterial synthesis, expanding the applications of this class of esters far beyond their current use in cosmetics. mit.edu
Q & A
Q. What analytical methods are recommended for characterizing the structural and chemical properties of isostearyl neopentanoate?
To confirm the identity of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (for branching confirmation of the isostearyl chain), Fourier-transform infrared (FTIR) spectroscopy (to validate ester functional groups), and gas chromatography-mass spectrometry (GC-MS) for molecular weight verification. For purity assessment, high-performance liquid chromatography (HPLC) with a refractive index detector is recommended to quantify residual alcohols or acids. Ensure characterization aligns with protocols for new compounds, as described in and , which emphasize reproducibility and detailed experimental documentation .
Q. How can the synthesis of this compound be optimized for high yield and minimal byproducts?
Optimize esterification between isostearyl alcohol and pivalic acid using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under controlled temperatures (80–100°C). Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track ester formation. Purify the product via vacuum distillation or column chromatography to remove unreacted precursors. Document all steps rigorously, including solvent selection and catalyst recycling, to meet reproducibility standards outlined in and .
Q. What methodologies are suitable for assessing the purity and stability of this compound in experimental formulations?
Use accelerated stability testing under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60–75% RH) to evaluate degradation kinetics. Analyze samples periodically via HPLC or GC-MS to detect hydrolysis products (e.g., free isostearyl alcohol or pivalic acid). For emulsions, conduct rheological studies to assess phase separation. Reference and for best practices in reporting stability data and ensuring methodological transparency .
Advanced Research Questions
Q. How do molecular interactions between this compound and other esters (e.g., isostearyl palmitate) affect formulation performance?
Study binary or ternary mixtures using differential scanning calorimetry (DSC) to identify eutectic points or phase incompatibilities. Pair this with FTIR to detect hydrogen bonding or steric hindrance. For example, and note that branched esters like this compound may reduce viscosity synergistically when blended with linear esters. Such interactions should be quantified using factorial design experiments .
Q. What experimental approaches can resolve contradictions in reported comedogenicity data for this compound?
identifies this compound as comedogenic, while reports no irritation in human studies. To reconcile this, conduct in vitro follicle occlusion assays (e.g., using synthetic sebum models) and correlate results with in vivo patch tests under controlled conditions (e.g., occlusion time, concentration). Use regression analysis to identify confounding variables, such as formulation pH or coexisting surfactants .
Q. How can the stability of this compound be evaluated under oxidative stress in cosmetic formulations?
Employ radical initiators (e.g., azobisisobutyronitrile) to simulate oxidation and monitor degradation via peroxide value measurements. Coupled with LC-MS, this identifies oxidation byproducts (e.g., hydroperoxides). For antioxidant efficacy testing, incorporate tocopherol or butylated hydroxytoluene (BHT) and compare stability using Arrhenius kinetics. Reference and for protocols on formulation stability testing .
Q. What in vitro models are validated for predicting the dermal absorption and metabolism of this compound?
Use reconstructed human epidermis (RHE) models to measure permeation rates via Franz diffusion cells. Combine with mass spectrometry to track metabolites (e.g., hydrolyzed isostearyl alcohol). Validate results against clinical data from , which highlights low irritation potential despite comedogenicity in vitro .
Q. How can researchers quantify this compound in complex matrices (e.g., sunscreens or pigmented cosmetics)?
Develop a GC or LC-MS/MS method with solid-phase extraction (SPE) to isolate this compound from interfering components like silicones or pigments. Validate the method using spike-recovery experiments at varying concentrations (e.g., 0.1–10% w/w). and provide examples of its use in pigmented products, guiding matrix-specific optimization .
Q. What statistical designs are optimal for studying synergistic effects between this compound and other emollients?
Apply a Box-Behnken or central composite design (CCD) to evaluate ternary mixtures. Response variables could include spreadability, occlusivity, and transepidermal water loss (TEWL). Use ANOVA to identify significant interactions, as demonstrated in and for emulsion optimization .
Q. How can computational modeling predict the environmental fate of this compound?
Use quantitative structure-activity relationship (QSAR) models to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential. Validate predictions with experimental OECD 301D ready biodegradability tests. and provide molecular descriptors (e.g., log P, molecular weight) critical for accurate modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
